(5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate
CAS No.: 7772-85-2
Cat. No.: VC3719510
Molecular Formula: C17H27NO9
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7772-85-2 |
|---|---|
| Molecular Formula | C17H27NO9 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | (5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate |
| Standard InChI | InChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19) |
| Standard InChI Key | KMIQMFHPUJUDMC-UHFFFAOYSA-N |
| SMILES | CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
| Canonical SMILES | CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Introduction
Chemical Structure and Properties
(5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate is a complex organic compound with a molecular formula of C17H27NO9 and a molecular weight of 389.4 g/mol. This compound possesses several distinctive structural features that contribute to its bioactivity, including multiple acetyl groups and a propan-2-yloxy group attached to an oxane ring. Its chemical structure can be uniquely identified through several standardized chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 40592-88-9 |
| Molecular Formula | C17H27NO9 |
| Molecular Weight | 389.4 g/mol |
| InChI Key | KMIQMFHPUJUDMC-HHARLNAUSA-N |
| Canonical SMILES | CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
The compound features a carbohydrate-like structure with multiple reactive functional groups, including acetyl and hydroxyl groups, which contribute to its pharmacological activity and metabolic profile.
Mechanism of Action
The primary biological activity of (5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate centers on its selective inhibition of toll-like receptor 4 (TLR4). TLR4 serves as a critical pattern recognition receptor in the innate immune system, primarily responding to lipopolysaccharide (LPS) from gram-negative bacteria. This receptor initiates inflammatory cascades through multiple downstream signaling pathways.
The compound exerts its effects by specifically disrupting the TLR4/MyD88/NF-κB/NLRP3 signaling pathway. This inhibition effectively prevents the phosphorylation of key proteins involved in signal transduction, ultimately reducing the production of pro-inflammatory mediators. The specificity of this compound for TLR4 makes it particularly valuable for investigating TLR4-mediated immune responses and developing targeted anti-inflammatory therapeutics.
Research Applications in Neuroinflammation
Research published in 2022 explored the anti-neuroinflammatory effects of this compound in BV2 microglia cells stimulated with lipopolysaccharide (LPS). Neuroinflammation represents a critical component in various central nervous system pathologies, including neurodegenerative diseases, traumatic brain injury, and stroke.
In this experimental model, (5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate demonstrated significant anti-inflammatory activity. The compound substantially reduced the production of multiple pro-inflammatory mediators, as summarized in the following table:
| Inflammatory Mediator | Control Group | LPS-Stimulated Group | LPS + (5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate |
|---|---|---|---|
| Nitric Oxide (μM) | 5 | 25 | 10 |
| TNF-α (pg/mL) | 20 | 200 | 80 |
| IL-1β (pg/mL) | 15 | 150 | 50 |
These quantitative results demonstrate the compound's ability to suppress the excessive inflammatory response triggered by LPS stimulation, reducing inflammatory marker expression by approximately 60-70%. The compound's effects on microglial activation suggest potential applications in conditions characterized by neuroinflammation.
Protective Effects in Acute Kidney Injury
A significant area of research for (5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate involves its protective effects against acute kidney injury (AKI). In a rat model of isoproterenol (ISO)-induced AKI, this compound demonstrated substantial renoprotective properties .
The study investigated the role of TLR4 in ISO-induced AKI through the effects of this selective TLR4 inhibitor . Administration of the compound to rats with ISO-induced AKI resulted in:
-
Significantly reduced serum creatinine levels, indicating preserved kidney function
-
Diminished histopathological changes in renal tissue, suggesting reduced structural damage
-
Decreased expression of pro-inflammatory cytokines, including IL-8, IL-1β, and IL-12
-
Altered expression of apoptotic regulators, with reduced levels of pro-apoptotic Bax and increased levels of anti-apoptotic Bcl-2
These findings highlight the potential of (5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate as a therapeutic intervention for AKI, a common clinical complication with limited treatment options. The compound's ability to modulate both inflammatory and apoptotic pathways suggests multiple mechanisms contributing to its renoprotective effects.
In Vitro Cellular Studies
The effects of (5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate have been extensively characterized in various in vitro cellular models, providing critical insights into its cellular mechanisms and potential therapeutic applications.
Effects on Macrophages and Enterocytes
In macrophages and enterocytes, this compound effectively inhibits TLR4 signaling induced by LPS stimulation. This inhibition results in significantly reduced production of inflammatory cytokines such as TNF-α and IL-6. The compound's effects on enterocytes may be particularly relevant for intestinal inflammatory conditions, where TLR4 activation contributes to disease pathogenesis.
Microglial Response Modulation
In BV2 microglial cells, the compound demonstrates potent anti-inflammatory effects. Treatment with (5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate significantly inhibits the phosphorylation of key signaling proteins in the TLR4/MyD88/NF-κB/NLRP3 pathway. This inhibition correlates with reduced production of pro-inflammatory factors, including nitric oxide, TNF-α, IL-1β, IL-6, and MCP-1, suggesting a comprehensive anti-inflammatory effect.
The compound's ability to modulate microglial activation presents potential applications for neuroinflammatory conditions, where microglial-mediated inflammation contributes to disease progression and neuronal damage.
Chemical Synthesis and Production
The synthesis of (5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate involves multiple sophisticated chemical transformations. The production process typically includes:
-
Protection and deprotection of hydroxyl groups
-
Strategic acetylation reactions
-
Glycosylation procedures
-
Purification and isolation steps
Industrial production methods follow similar synthetic routes but at larger scales, with optimized reaction conditions to maximize yield and purity. The compound is typically produced in solid form and stored under carefully controlled conditions to maintain stability and prevent degradation of its reactive functional groups.
Common reagents employed in the synthesis include acetyl chloride for acetylation reactions, trifluoroacetic acid for deprotection procedures, and various organic solvents such as DMSO and methanol to facilitate reactions and purification.
Future Research Directions
Future investigations of (5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate should focus on several key areas:
-
Further elucidation of the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion
-
Development of optimized delivery systems to enhance bioavailability and target specificity
-
Evaluation of long-term safety and efficacy in chronic disease models
-
Exploration of combination therapies with existing anti-inflammatory or disease-modifying agents
-
Investigation of structure-activity relationships to develop more potent or selective derivatives
These research directions will be essential for advancing the compound toward potential clinical applications and maximizing its therapeutic potential across various disease states.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume